Cas no 54845-95-3 (15(S)-HETE)

15(S)-HETE (15(S)-Hydroxyeicosatetraenoic acid) is a mono-hydroxylated metabolite of arachidonic acid, produced primarily via the 15-lipoxygenase pathway. It serves as a key signaling molecule in inflammatory and immune responses, influencing cellular processes such as chemotaxis, angiogenesis, and vasodilation. This eicosanoid is notable for its role in modulating leukocyte activity and vascular function, making it a valuable compound for research in inflammation, cardiovascular biology, and related pathologies. Its stereospecificity at the 15-position ensures precise biological interactions, distinguishing it from other HETE isomers. 15(S)-HETE is widely used in biochemical and pharmacological studies due to its well-characterized activity and relevance in physiological and pathological mechanisms.
15(S)-HETE structure
15(S)-HETE structure
Product Name:15(S)-HETE
CAS No:54845-95-3
MF:C20H32O3
MW:320.466286659241
MDL:MFCD00063590
CID:367317
PubChem ID:24895431
Update Time:2025-05-21

15(S)-HETE Chemical and Physical Properties

Names and Identifiers

    • 5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15S)-
    • 15(S)-HETE
    • 15(S)-HETE Lipid Maps MS Standard
    • 15(S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid
    • (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
    • (15S,5Z,8Z,11Z,13E)-15-Hydroxyeicosatetraenoic acid
    • (S)-15-HETE
    • HMS1361C19
    • MFCD00063590
    • NCGC00161242-01
    • 15(S)-Hydroxy-5(Z),8(Z),11(Z),13(E)-eicosatetraenoic acid
    • 15(S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoate
    • (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid
    • 15S-HETE
    • CHEBI:15558
    • 15(S)-hydroxyeicosatetraenoic acid
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-eicosatetraenoate
    • UNII-44JHK6G39Q
    • HMS3402C19
    • 54845-95-3
    • GTPL3401
    • CS-0059635
    • HMS1989C19
    • D08931
    • Icomucret [INN]
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-icosatetraenoate
    • (15S)-hydroxyeicosa-(5Z,8Z,11Z,13E)-tetraenoic acid
    • starbld0018619
    • CHEMBL594621
    • (5Z,8Z,11Z,13E,15S)-15-hydroxy-5,8,11,13-eicosatetraenoic acid
    • (5Z,8Z,11Z,13E)-(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoate
    • (15S,5Z,8Z,11Z,13E)-15-Hydroxyeicosatetraenoate
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-eicosic acid
    • AL-12959
    • SR-01000946930
    • Icomucret
    • AKOS040752060
    • C04742
    • ICOMUCRET [USAN]
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid
    • (5Z,8Z,11Z,13E)-(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid
    • 44JHK6G39Q
    • SCHEMBL994674
    • Icomucret [USAN:INN]
    • Q21099561
    • 15(S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid, ~150 mug/mL in ethanol, >=97.0% (HPLC)
    • Icomucret (USAN)
    • 5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid
    • HMS1791C19
    • NCGC00161242-03
    • 15 hete
    • HY-113336
    • BDBM50421764
    • IDI1_033807
    • 15-Hete
    • NCGC00161242-02
    • 15(S)-Hydroxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid
    • (15S)-15-Hydroxy-5,8,11-cis-13-trans-icosatetraenoic acid
    • BML1-B09
    • 5,8,11,13-Eicosatetraenoic acid, 15-hydroxy-, (5Z,8Z,11Z,13E,15S)-
    • 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoate
    • DTXSID101031956
    • LMFA03060001
    • (5Z,8Z,11Z,13E,15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid
    • BSPBio_001337
    • SR-01000946930-1
    • 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
    • BRD-K41234004-001-03-1
    • MDL: MFCD00063590
    • Inchi: 1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1
    • InChI Key: JSFATNQSLKRBCI-VAEKSGALSA-N
    • SMILES: O[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCCCC

Computed Properties

  • Exact Mass: 320.23500
  • Monoisotopic Mass: 320.235145
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 14
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5
  • XLogP3: 5.1

Experimental Properties

  • Density: 0.984
  • Boiling Point: 487.7 °C at 760 mmHg
  • Flash Point: Fahrenheit: 57.2 ° f
    Celsius: 14 ° c
  • Refractive Index: 1.513
  • PSA: 57.53000
  • LogP: 5.18750
  • Color/Form: 100 μg/mL in ethanol (900128E-100UG)
    500 μg/mL in ethanol (900128E-500UG)

15(S)-HETE Security Information

15(S)-HETE Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

15(S)-HETE Pricemore >>

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15(S)-HETE Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Arachidonate lipoxygenase Solvents: Water ;  0 - 3 °C; 25 min, 35 psi, < 5 °C
1.2 Reagents: Sodium borohydride ;  60 - 90 min, 0 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 3
Reference
Manufacture of (5Z,8Z,11Z,13E)(15S)-15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Sodium Salt for Clinical Trials
Conrow, Raymond E.; et al, Organic Process Research & Development, 2011, 15(1), 301-304

15(S)-HETE Raw materials

15(S)-HETE Preparation Products

Additional information on 15(S)-HETE

Introduction to 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE) and Its CAS No. 54845-95-3

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE), identified by the chemical compound identifier CAS No. 54845-95-3, is a bioactive lipid derivative that has garnered significant attention in the field of pharmacology and biochemistry due to its multifaceted roles in cellular signaling and inflammatory processes. This compound is a member of the eicosanoid family, specifically classified as a hydroxyeicosatetraenoic acid (HETE), which is synthesized through the enzymatic oxidation of arachidonic acid. The (S)-configuration at the 15th carbon position is critical for its biological activity, distinguishing it from its enantiomer, 15(R)-HETE, which exhibits different pharmacological properties.

The significance of 15(S)-HETE lies in its involvement in various physiological and pathophysiological processes. It has been extensively studied for its role in modulating inflammatory responses, pain perception, and vascular function. Recent research has highlighted its potential as a therapeutic target in conditions such as atherosclerosis, neurodegenerative diseases, and cancer. The unique structural and functional properties of 15(S)-HETE make it a valuable compound for both basic research and drug development.

In terms of biosynthesis, 15(S)-HETE is primarily produced through the action of lipoxygenase enzymes, particularly 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). These enzymes catalyze the oxidation of arachidonic acid at specific carbon positions, yielding various HETEs with distinct biological activities. The stereochemistry of 15(S)-HETE is determined by the preference of these enzymes for the (S)-enantiomer, which contributes to its unique pharmacological profile. Studies have shown that the synthesis and degradation of 15(S)-HETE are tightly regulated by cellular mechanisms, ensuring precise control over its bioactivity.

One of the most compelling aspects of 15(S)-HETE is its ability to interact with multiple receptor systems, including G protein-coupled receptors (GPCRs) and non-receptor signaling pathways. For instance, 15(S)-HETE has been shown to activate the EP4 receptor, which is involved in mediating pro-inflammatory responses. Additionally, it can modulate intracellular signaling cascades such as MAPK and NF-κB, influencing gene expression and cellular behavior. These interactions underscore the complexity of 15(S)-HETE's role in cellular communication and homeostasis.

Recent advancements in the study of 15(S)-HETE have revealed its potential applications in therapeutic interventions. Preclinical studies have demonstrated that 15(S)-HETE can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has shown promise in reducing pain hypersensitivity in models of chronic pain disorders. These findings have prompted investigations into the development of synthetic analogs or inhibitors targeting 15(S)-HETE pathways as novel therapeutic strategies.

The pharmacokinetics of 15(S)-HETE are another area of active research. Due to its relatively short half-life and rapid metabolism, understanding how it is processed within the body is crucial for optimizing its therapeutic potential. Studies have identified key enzymes involved in its degradation, such as cytochrome P450 enzymes (CYPs), which convert 15(S)-HETE into less active metabolites. This metabolic clearance mechanism helps to limit prolonged exposure to 15(S)-HETE, thereby reducing potential side effects.

Emerging evidence also suggests that 15(S)-HETE plays a significant role in neurobiology. Research has implicated it in processes such as neuroinflammation and synaptic plasticity, making it a candidate molecule for investigating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. The ability of 15(S)-HETE to cross the blood-brain barrier further enhances its relevance in central nervous system research. By modulating neuronal signaling pathways, 15(S)-HETE may influence cognitive function and contribute to neuroprotection or -dysfunction depending on context.

In conclusion, 54845-95-3 CAS number associated with 15(Hydroxyeicosatetraenoic acid( S) - configuration)is not just a biochemical compound but a key player in understanding complex biological processes at molecular levels . Its multifaceted roles make it an attractive target for drug discovery programs aimed at treating inflammatory diseases , cardiovascular disorders , neurological conditions among others . As research continues , we can expect even deeper insights into how this remarkable molecule functions within living systems , paving way new therapeutic approaches benefit human health.

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